2-Ethyl-5-nitropyridine

Descripción

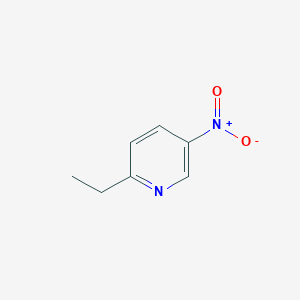

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTMOONWKQEUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404569 | |

| Record name | 2-Ethyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31557-73-0 | |

| Record name | 2-Ethyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethyl 5 Nitropyridine and Analogous Nitropyridines

Direct Nitration Strategies for Pyridine (B92270) Ring Systems

Direct nitration of the pyridine ring is often challenging due to the deactivating effect of the nitrogen atom, which lowers the ring's nucleophilicity and makes it less susceptible to electrophilic attack. Furthermore, under the acidic conditions typically employed for nitration, the pyridine nitrogen is protonated, further deactivating the ring.

Electrophilic Aromatic Substitution Approaches on Substituted Pyridines

The direct introduction of a nitro group onto a substituted pyridine ring via electrophilic aromatic substitution (EAS) is a complex process influenced by the nature and position of the existing substituents. Activating groups can enhance the reactivity of the pyridine ring towards nitration, while deactivating groups can further hinder it. The position of the substituent dictates the regioselectivity of the nitration, with the incoming nitro group generally directed to the positions least deactivated by the ring nitrogen and influenced by the electronic effects of the existing substituent.

For instance, the nitration of 2-aminopyridine (B139424) with a mixed acid of nitric acid and sulfuric acid can lead to the formation of both 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323). The amino group, being an activating group, facilitates the electrophilic attack. The ratio of the resulting isomers is dependent on the reaction conditions.

Regioselectivity and Yield Optimization in Direct Nitration Reactions

Achieving high regioselectivity and yield in the direct nitration of substituted pyridines is a primary objective for synthetic chemists. The inherent electronic properties of the pyridine ring favor substitution at the 3- and 5-positions, as the intermediates are more stable compared to substitution at the 2-, 4-, or 6-positions. nih.gov The presence of an alkyl group at the 2-position, such as in 2-ethylpyridine (B127773), is expected to direct the incoming nitro group primarily to the 5-position (meta to the nitrogen and para to the ethyl group).

However, direct nitration of alkylpyridines often results in low yields due to the harsh reaction conditions required, which can lead to side reactions and degradation of the starting material. Optimization of reaction parameters such as temperature, reaction time, and the composition of the nitrating agent is crucial for improving the yield and selectivity of the desired product.

Utilization of Dinitrogen Pentoxide (N2O5) in Nitration Protocols

Dinitrogen pentoxide (N2O5) has emerged as a potent and effective nitrating agent for pyridine and its derivatives, often providing better yields and regioselectivity compared to traditional mixed-acid systems. acs.orgresearchgate.net The reaction of pyridines with N2O5 typically proceeds in an organic solvent and involves the formation of an N-nitropyridinium ion intermediate. researchgate.netrsc.org This intermediate can then undergo further transformation to yield the nitrated pyridine.

One established method involves reacting the pyridine compound with dinitrogen pentoxide in a solvent like dichloromethane (B109758) or nitromethane. The resulting slurry is then treated with an aqueous solution of sodium bisulfite. ntnu.no This process has been shown to produce 3-nitropyridines in good yields. acs.org The mechanism is believed to involve a ntnu.noepa.gov-sigmatropic migration of the nitro group from the nitrogen to the β-position of the pyridine ring. researchgate.net While this method is effective for producing 3-nitropyridines, its application to specifically synthesize 2-ethyl-5-nitropyridine from 2-ethylpyridine requires further investigation to determine the regioselectivity and yield.

Table 1: Comparison of Nitrating Agents for Pyridine Derivatives

| Nitrating Agent | Substrate Example | Product(s) | Yield | Reference |

|---|---|---|---|---|

| HNO₃ / H₂SO₄ | 2-Aminopyridine | 2-Amino-5-nitropyridine & 2-Amino-3-nitropyridine | 91.67% (combined) | chemicalbook.com |

| N₂O₅ / NaHSO₃ | Pyridine | 3-Nitropyridine (B142982) | Good | acs.org |

| N₂O₅ / SO₂ | Pyridine | 3-Nitropyridine | - | rsc.orgepa.gov |

Note: Yields can vary significantly based on reaction conditions.

Indirect Synthetic Pathways for Nitropyridine Derivatives

Given the challenges associated with direct nitration, indirect synthetic routes often provide a more reliable and efficient means of preparing specific nitropyridine isomers. These methods typically involve the transformation of other functional groups on a pre-functionalized pyridine ring.

Functional Group Transformations and Derivatizations

A common strategy involves starting with a pyridine derivative that already has a functional group amenable to conversion into a nitro group or a group that can be replaced by a nitro group. This approach allows for greater control over the regiochemistry of the final product.

The conversion of halogenated pyridines to their corresponding nitro derivatives is a viable, though not always straightforward, synthetic route. Nucleophilic aromatic substitution (SNAr) of a halide with a nitrite (B80452) salt is a potential method, particularly if the pyridine ring is activated by other electron-withdrawing groups. The presence of a nitro group at the ortho or para position to a halogen significantly increases the reactivity of the haloarene towards nucleophilic substitution. doubtnut.comck12.org

An analogous and well-documented indirect route involves the synthesis of 2-chloro-5-nitropyridine (B43025). This process often starts with 2-aminopyridine, which is first nitrated to 2-amino-5-nitropyridine. chemicalbook.com The amino group is then converted to a hydroxyl group via a diazotization reaction, yielding 2-hydroxy-5-nitropyridine. google.com Finally, the hydroxyl group is replaced by a chlorine atom using a chlorinating agent like phosphorus oxychloride, affording 2-chloro-5-nitropyridine in high yield. chemicalbook.com This multi-step sequence demonstrates the power of functional group interconversion in achieving specific substitution patterns on the pyridine ring that are difficult to obtain through direct methods.

Table 2: Key Steps in the Indirect Synthesis of 2-Chloro-5-nitropyridine

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Nitration | 2-Aminopyridine | HNO₃ / H₂SO₄ | 2-Amino-5-nitropyridine | 91.67% | chemicalbook.com |

| 2. Diazotization/Hydrolysis | 2-Amino-5-nitropyridine | NaNO₂ / HCl | 2-Hydroxy-5-nitropyridine | - | google.com |

| 3. Chlorination | 2-Hydroxy-5-nitropyridine | POCl₃ | 2-Chloro-5-nitropyridine | 95.3% | chemicalbook.com |

Note: This table illustrates a representative analogous synthesis.

Cyclization and Annulation Reactions for Pyridine Ring Formation

The de novo synthesis of the pyridine ring offers a powerful alternative to the functionalization of pre-existing rings. Cycloaddition reactions, particularly the Diels-Alder reaction, are a cornerstone of six-membered ring synthesis. In the context of nitropyridine synthesis, nitropyridines themselves can act as dienophiles in polar Diels-Alder reactions. Theoretical studies have shown that 3-nitropyridine can react with various dienes to form quinoline (B57606) derivatives.

A more common approach involves the inverse-electron-demand Diels-Alder reaction of 1-azadienes with an appropriate dienophile, followed by aromatization to the pyridine ring. This strategy allows for the construction of highly substituted pyridines. Annulation reactions, where a new ring is fused onto an existing one, and other cyclization strategies are also employed in the synthesis of complex pyridine-containing structures.

Alkylation Strategies for Introduction of Ethyl Moiety (e.g., from Malonate Esters for Methyl Analogs)

The malonic ester synthesis is a classic and versatile method for the synthesis of carboxylic acids with one or two alkyl substituents on the α-carbon. This strategy can be adapted for the introduction of an ethyl group onto a pyridine ring, typically by synthesizing a precursor that is then subjected to cyclization. The core of this method involves the deprotonation of diethyl malonate to form a stabilized enolate, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.

For the synthesis of a 2-ethyl substituted pyridine, a suitable starting material would be a pyridine derivative with a leaving group at the 2-position. This could then react with the enolate of diethyl malonate. Subsequent hydrolysis of the ester groups followed by decarboxylation would yield the desired 2-ethylpyridine derivative. The presence of two acidic α-hydrogens in diethyl malonate also allows for dialkylation, further expanding the synthetic possibilities.

Green Chemistry Principles and Methodologies in Nitropyridine Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of nitropyridines, the application of green chemistry principles is crucial for developing more sustainable and environmentally friendly methods.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. These advantages are attributed to the efficient and uniform heating of the reaction mixture.

In the context of nitropyridine synthesis, microwave irradiation has been successfully employed. For example, the condensation of N-carbamate α- and β-amino carbonyl derivatives with 1-methyl-3,5-dinitro-2-pyridone to form (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates is efficiently achieved under microwave irradiation. This approach provides rapid access to novel nitrogen-containing scaffolds. The use of microwave-assisted synthesis aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.

| Reaction | Conventional Heating Time | Microwave Heating Time | Yield (Microwave) |

| Synthesis of quinolin-4-ylmethoxychromen-4-ones | 60 min | 4 min | 80-95% |

| Synthesis of 2-quinolinone-fused γ-lactones | 4 h | 10 s | 33-45% |

| Synthesis of 3-halo/3-nitropyrazolo[1,5-a]pyrimidines | Not specified | 2 min | 85-97% |

| This table provides a comparison of reaction times and yields for the synthesis of various heterocyclic compounds using conventional heating versus microwave irradiation, illustrating the significant advantages of the latter. |

Ultrasound-Assisted Synthetic Methodologies

Ultrasound-assisted organic synthesis has emerged as a powerful green chemistry tool that can significantly enhance reaction rates, improve yields, and enable milder reaction conditions. researcher.lifenih.gov The application of ultrasonic irradiation in chemical reactions, known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with transient high temperatures and pressures. mdpi.comnih.gov This energy input can promote bond cleavage, radical formation, and increase mass transfer, thereby accelerating chemical transformations. mdpi.com

In the context of synthesizing nitropyridine derivatives, ultrasound has been shown to be effective in various reaction types, including multicomponent reactions, cyclocondensations, and alkylations. nih.gov While specific studies on the ultrasound-assisted synthesis of this compound are not extensively documented, the principles can be applied to the nitration of 2-ethylpyridine or related pyridine substrates. For instance, ultrasound has been successfully employed in the synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water, demonstrating the potential for catalyst-free reactions in aqueous media. mdpi.com This approach significantly reduces reaction times and often leads to higher product yields compared to conventional heating methods. nih.gov

The benefits of sonication are particularly evident in heterogeneous reactions, where the enhanced mass transport can overcome phase-transfer limitations. The synthesis of various heterocyclic compounds, including pyrimidines and their fused derivatives, has been shown to be more efficient under ultrasonic irradiation, often with a significant reduction in reaction time from hours to minutes and an increase in yields. nih.govresearchgate.netrsc.org

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Heterocyclic Compounds

| Reaction Type | Substrates | Conditions (Conventional) | Yield (Conventional) | Conditions (Ultrasound) | Yield (Ultrasound) | Reference |

|---|---|---|---|---|---|---|

| Synthesis of 1,5-Benzodiazepines | o-phenylenediamine, dimedone | Reflux, 4-5 h | 85% | Camphor sulphonic acid, Solvent-free, 20-30 min | 95% | mdpi.com |

| Synthesis of Dihydropyrano[2,3-c]pyrazoles | Hydrazine, ethyl acetoacetate, aldehyde, malononitrile | Stirring in water, 2 h | 80% | Water, 40 kHz, 250W, 30 min | 96% | mdpi.com |

| Synthesis of Dihydroquinolines | Malononitrile, 2-naphthol, aldehyde, ammonium (B1175870) acetate | Reflux in ethanol, 8 h | 75% | Water, 60 °C, 30 min | 94% | mdpi.com |

| Synthesis of Thiazolo[3,2-a]pyrimidines | Pyrimidine-2-thiones, alkynyl esters | Stirring in MeOH, 24 h | 70-80% | MeOH, room temp, 35-56 min | 87-95% | nih.gov |

Solvent-Free and Reduced-Solvent Reaction Conditions

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry, as these solvents are often toxic, flammable, and contribute to environmental pollution. rasayanjournal.co.in Solvent-free or "neat" reactions, as well as reactions conducted in greener solvents like water or ionic liquids, are increasingly being explored for the synthesis of nitropyridines and related heterocycles. rasayanjournal.co.ingoogle.com

One notable approach is the use of grinding or mechanochemistry, where mechanical force is used to initiate reactions between solid reactants in the absence of a solvent. rasayanjournal.co.in This technique has been successfully applied to the synthesis of dihydropyrimidinones, demonstrating good yields without the need for solvents. rasayanjournal.co.in Another strategy involves performing reactions under solvent-free conditions at elevated temperatures, often with the aid of a catalyst. For example, a cost-effective and environmentally friendly method for synthesizing benzopyrano[2,3-d]pyrimidine derivatives was developed using a TiO2-SiO2 catalyst under solvent-free conditions at 80°C. rasayanjournal.co.in

A novel, solvent- and halide-free method for the synthesis of pyridine-2-yl substituted ureas has been developed utilizing the C-H functionalization of commercially available pyridine N-oxides. rsc.org This atom-economical approach is suitable for a wide range of pyridine derivatives, including those with electron-donating and electron-withdrawing groups, and proceeds in good to high yields. rsc.org Such methodologies could potentially be adapted for the functionalization of nitropyridine N-oxides, offering a greener pathway to complex pyridine derivatives.

The use of microchannel reactors also presents an opportunity for reduced solvent usage and improved reaction control. In the continuous preparation of 4-nitropyridine, a microchannel reactor was used to overcome the limitations of traditional batch processes, such as long reaction times and large consumption of mixed acids. google.com This technology allows for enhanced heat and mass transfer, leading to better selectivity and higher yields with less waste. google.com

Environmentally Benign Catalytic Approaches

The development of environmentally benign catalysts is crucial for creating sustainable synthetic processes. researchgate.net Green catalytic approaches focus on the use of non-toxic, recyclable catalysts that can operate under mild conditions and exhibit high selectivity, thereby minimizing waste generation. mdpi.com

For the synthesis of N-heterocycles, including nitropyridines, both homogeneous and heterogeneous catalysts are being explored. Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for reuse. mdpi.com For instance, gold nanoparticles supported on mesoporous silica (B1680970) have been used as effective catalysts in reductive amination reactions. mdpi.com Similarly, a reusable cobalt catalyst has been employed for the synthesis of N-heterocycles from alcohols, using environmentally friendly molecular oxygen as the oxidant. mdpi.com

In the context of reactions involving nitroaromatic compounds, pollution-free catalysts have been developed for the reduction of 4-nitrophenol, a process relevant to the transformation of nitropyridines into aminopyridines, which are also valuable synthetic intermediates. nih.gov These catalysts, based on silver nanoparticles immobilized on a polymer matrix, demonstrate high efficiency and can be easily recovered and reused. nih.gov

Metal-free catalytic systems are also gaining attention. The nitration of pyridines, a key step in the synthesis of this compound, can be challenging due to the electron-deficient nature of the pyridine ring. youtube.comacs.org Recent advancements have led to catalyst-free methods for the meta-nitration of pyridines using a dearomatization-rearomatization strategy, which operates under mild, open-air conditions. acs.org This approach avoids the use of harsh acidic conditions and hazardous nitrating agents typically employed in traditional methods. acs.org

Table 2: Examples of Environmentally Benign Catalysts in Heterocyclic Synthesis

| Catalyst System | Reaction Type | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Cobalt Nanoparticles | Aerobic Oxidative Cyclization | 2-aminobenzyl alcohol, aldehyde | Reusable catalyst, uses air as oxidant, good functional group compatibility | mdpi.com |

| Gold Nanoparticles on Mesoporous Silica | Reductive Amination | Carbonyl compounds, amines | Heterogeneous, recyclable, mild conditions | mdpi.com |

| TiO2-SiO2 | Condensation | Salicylaldehyde, secondary amines, malononitrile | Solvent-free, cost-effective, environmentally friendly | rasayanjournal.co.in |

| Lactic Acid | One-pot Synthesis | Naphthols, aldehydes, urea/thiourea | Green, biodegradable catalyst, aqueous medium | mdpi.com |

| TBN/TEMPO/O2 | meta-Nitration of Pyridines | Pyridines | Catalyst-free, mild conditions, open-air, high regioselectivity | acs.org |

Atom Economy and Waste Minimization in Synthetic Design

Atom economy, a concept introduced by Barry Trost, is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.comwikipedia.orgacs.org A reaction with high atom economy is inherently more sustainable as it generates minimal waste. jocpr.comacs.org The percent atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

When designing synthetic routes for this compound and its analogs, prioritizing reactions with high atom economy is crucial for waste minimization. Addition reactions, such as Diels-Alder reactions, and some catalytic reactions, like catalytic hydrogenation, are examples of highly atom-economical transformations as they, in theory, incorporate all reactant atoms into the product. jocpr.comprimescholars.com In contrast, substitution and elimination reactions often have poor atom economy due to the generation of stoichiometric byproducts. wikipedia.org For instance, the traditional nitration of pyridines using a mixture of nitric and sulfuric acids generates significant amounts of acidic waste. youtube.com

To improve atom economy in nitropyridine synthesis, alternative reagents and reaction pathways are being investigated. The use of dinitrogen pentoxide (N2O5) for the nitration of pyridines can offer a cleaner alternative to mixed acids, although it may require specific conditions to achieve good yields. researchgate.netresearchgate.net Furthermore, synthetic strategies that build the pyridine ring with the desired substituents already in place can be more atom-economical than functionalizing a pre-existing pyridine core.

The principles of atom economy extend beyond the chemical reaction itself to include the entire process. primescholars.com This involves minimizing the use of auxiliary substances like solvents, separation agents, and drying agents, or ensuring they are recyclable. primescholars.com By integrating atom economy considerations at the planning stage of a synthesis, chemists can design more efficient and environmentally responsible processes for producing valuable compounds like this compound. monash.edu

Advanced Spectroscopic Characterization and Structural Analysis of 2 Ethyl 5 Nitropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise connectivity and environment of each atom can be established.

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. In 2-Ethyl-5-nitropyridine, the electron-withdrawing nature of the nitro group and the pyridine (B92270) ring nitrogen significantly influences the chemical shifts of the ring protons and carbons, causing them to appear at a lower field (higher ppm value).

¹H NMR Analysis: The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group and the three aromatic protons on the pyridine ring.

Ethyl Group: The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling with each other. The methylene protons, being directly attached to the deshielding pyridine ring, will resonate further downfield.

Pyridine Ring Protons: The three protons on the pyridine ring (H-3, H-4, and H-6) will appear in the aromatic region (typically 6.0-9.5 ppm). The strong deshielding effect of the adjacent nitro group will cause the proton at the H-6 position to have the highest chemical shift. The relative positions of H-3 and H-4 are determined by their proximity to the ethyl and nitro groups.

¹³C NMR Analysis: In the proton-decoupled ¹³C NMR spectrum, each carbon atom in a unique electronic environment produces a single peak. For this compound, seven distinct signals are expected.

Ethyl Group Carbons: Two signals will appear in the upfield region, corresponding to the methyl and methylene carbons.

Pyridine Ring Carbons: Five signals will correspond to the carbons of the pyridine ring. The carbon atom bonded to the nitro group (C-5) is expected to be significantly deshielded. Similarly, the carbons adjacent to the ring nitrogen (C-2 and C-6) will also experience a downfield shift. Carbons in aromatic rings typically resonate in the 125-150 ppm range.

Predicted NMR Chemical Shifts for this compound:

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~1.4 | Triplet |

| -CH₂- | ~3.0 | Quartet |

| H-3 | ~7.5 | Doublet |

| H-4 | ~8.4 | Doublet of Doublets |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~15 |

| -CH₂- | ~25 |

| C-3 | ~125 |

| C-4 | ~135 |

| C-6 | ~150 |

| C-5 | ~145 |

Two-Dimensional NMR Techniques for Structural Elucidation

While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the molecular structure, especially for complex derivatives.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, a COSY spectrum would show cross-peaks connecting the methyl and methylene protons of the ethyl group. It would also reveal the connectivity of the aromatic protons, showing correlations between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. An HSQC spectrum would definitively link the proton signals of the ethyl group to their corresponding carbon signals and each aromatic proton (H-3, H-4, H-6) to its respective carbon atom (C-3, C-4, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over 2-4 bonds). This is crucial for piecing together different fragments of the molecule and identifying quaternary (non-protonated) carbons. For instance, the methylene protons (-CH₂) would show a correlation to the C-2 carbon of the pyridine ring, confirming the attachment point of the ethyl group. Protons on the ring (e.g., H-4 and H-6) would show correlations to the C-5 carbon, confirming the position of the nitro group.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups. For this compound, the key functional groups are the aromatic pyridine ring, the aliphatic ethyl group, and the nitro group.

The presence of the nitro group (NO₂) is typically confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. Aromatic compounds exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C/C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. The aliphatic C-H bonds of the ethyl group show stretching vibrations just below 3000 cm⁻¹.

Characteristic FTIR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl Group) |

| ~1600, ~1470 | C=C, C=N Stretch | Aromatic (Pyridine Ring) |

| 1550-1500 | Asymmetric N-O Stretch | Nitro (NO₂) |

| 1360-1330 | Symmetric N-O Stretch | Nitro (NO₂) |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of FTIR and Raman spectra provides a more complete picture of the vibrational modes of a molecule.

For this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the pyridine ring and the symmetric stretch of the nitro group. The ring breathing mode of the pyridine nucleus, a symmetric vibration involving the expansion and contraction of the ring, typically gives rise to a strong Raman signal.

Expected Raman Shifts for this compound:

| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl Group) |

| ~1600 | C=C, C=N Stretch | Aromatic (Pyridine Ring) |

| 1360-1330 | Symmetric N-O Stretch | Nitro (NO₂) |

Electronic Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems and chromophores. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital, such as a π bonding orbital or a non-bonding (n) orbital, to a higher energy anti-bonding orbital (π*).

The this compound molecule contains two key features that dictate its electronic spectrum: the π-conjugated system of the pyridine ring and the nitro group, which acts as a powerful chromophore. The presence of the nitro group in conjugation with the aromatic ring is expected to give rise to two main types of transitions:

π → π Transition:* This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic system. This transition is typically responsible for a strong absorption band.

n → π Transition:* This lower-energy transition involves the promotion of an electron from a non-bonding orbital (n), located on the oxygen atoms of the nitro group or the nitrogen of the pyridine ring, to a π* anti-bonding orbital of the ring. These transitions are generally weaker in intensity compared to π → π* transitions.

Due to this extended conjugation, this compound is expected to absorb light in the UV region. The exact wavelength of maximum absorbance (λmax) is influenced by the electronic effects of the substituents. The combination of the electron-donating character of the ethyl group and the strong electron-withdrawing nature of the nitro group facilitates intramolecular charge transfer, which can shift the absorption to longer wavelengths (a bathochromic or red shift) compared to unsubstituted pyridine.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For nitropyridine derivatives, the absorption spectra are influenced by the pyridine ring and the electronic nature of its substituents. The nitro group (-NO₂) acts as a strong electron-withdrawing group, which can significantly affect the energy of the π → π* and n → π* transitions.

While specific spectral data for this compound is not extensively published, analysis of closely related compounds provides insight into its expected behavior. For instance, the UV-Vis spectrum of 2-amino-5-nitropyridinium chloride (2A5NPCl) shows a lower cut-off wavelength, indicating absorption in the UV region. researchgate.net The protonation of the pyridine ring in an acidic medium can shorten the conjugated bond lengths, affecting the absorption maxima. researchgate.net In another example, a copper(I) cluster incorporating a 5-nitropyridine-2-thiolate ligand was characterized, and its absorption properties were recorded on powder samples placed between quartz slides. acs.org The study of various pyridine derivatives shows that absorption maxima can be influenced by substituents and solvent polarity. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Nitropyridine Derivatives

| Compound | Solvent/State | Absorption Maxima (λmax) | Reference |

| 2-amino-5-nitropyridine (B18323) | Not specified | Digitized spectrum available | nist.gov |

| 2-amino-5-nitropyridinium chloride | Not specified | Absorbs in the UV region | researchgate.net |

| Pyridine-carbazole acrylonitrile (B1666552) derivatives | Solution | 378 - 396 nm | nih.gov |

| Pyridine-carbazole acrylonitrile derivatives | Solid State | 390 - 442 nm | nih.gov |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides valuable information about the excited state properties of molecules. The fluorescence behavior of pyridine derivatives is highly sensitive to their structural features and environment. Unsubstituted pyridin-2-amine, for example, is known to have a high quantum yield. mdpi.com However, the introduction of a nitro group, a known fluorescence quencher, can significantly reduce or eliminate emission.

Studies on various substituted aminopyridines show that fluorescence properties can be systematically tuned. nih.gov For example, some pyridine-carbazole acrylonitrile derivatives exhibit very weak fluorescence in solution but display strong fluorescence in the solid state, a phenomenon known as aggregation-induced emission (AIE). nih.gov Their emission maxima were observed at 540 nm and 604 nm in the solid state. nih.gov Terpyridine-based fluorophores have also been shown to exhibit structure-controlled molecular packing and distinct fluorescence properties, which can be utilized for sensing nitroaromatic compounds. rsc.org The fluorescence of hydroxypyridine derivatives, including those of the vitamin B6 group, has been extensively studied, revealing that the most fluorescent forms are often the anions. nih.gov Given the quenching nature of the nitro group, this compound is not expected to be strongly fluorescent, though its derivatives could be engineered for specific emission properties. nih.gov

Table 2: Representative Fluorescence Emission Data for Pyridine Derivatives

| Compound | State | Emission Maxima (λem) | Quantum Yield (Φf) | Reference |

| 2-(3”-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Powder | 540 nm | 0.14 | nih.gov |

| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Powder | 540 nm | 0.05 | nih.gov |

| 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Powder | 604 nm | 0.006 | nih.gov |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | Ethanol | 480 nm | 0.31 | nih.gov |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically within 5 ppm), which allows for the unambiguous determination of its elemental formula. algimed.com The theoretical monoisotopic mass of this compound (C₇H₈N₂O₂) can be calculated using the masses of the most abundant isotopes of each element (C: 12.000000, H: 1.007825, N: 14.003074, O: 15.994915).

Calculated Exact Mass of [M+H]⁺ for C₇H₈N₂O₂:

C₇: 7 * 12.000000 = 84.000000

H₉: 9 * 1.007825 = 9.070425

N₂: 2 * 14.003074 = 28.006148

O₂: 2 * 15.994915 = 31.989830

Total [M+H]⁺: 153.066403 Da

An experimental HRMS measurement yielding a mass value close to this theoretical calculation would confirm the elemental composition of the protonated molecule.

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, the fragmentation is expected to be directed by the stable aromatic ring, the nitro group, and the ethyl substituent.

Key expected fragmentation pathways include:

Loss of the Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da).

Benzylic Cleavage: The bond beta to the pyridine ring in the ethyl group is susceptible to cleavage. This α-cleavage would result in the loss of a methyl radical (•CH₃, 15 Da) to form a stable pyridinylmethyl cation, leading to a prominent peak at m/z 137. miamioh.edulibretexts.org This is a dominant fragmentation mode for alkyl-substituted aromatic rings. whitman.edu

Loss of Ethylene (B1197577): A rearrangement reaction could lead to the loss of a neutral ethylene molecule (C₂H₄, 28 Da) via a process analogous to the McLafferty rearrangement if a suitable hydrogen atom is available for transfer.

Analysis of these characteristic fragment ions allows for the confirmation of the compound's structure, including the nature and position of its substituents. chemguide.co.uklibretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity | Fragmentation Pathway |

| 152 | [M]⁺ | Molecular Ion |

| 137 | [M - CH₃]⁺ | α-cleavage of the ethyl group |

| 122 | [M - NO]⁺ | Loss of nitric oxide |

| 106 | [M - NO₂]⁺ | Loss of nitro group |

| 78 | [C₅H₄N]⁺ | Cleavage of ethyl and nitro groups |

X-ray Diffraction (XRD) for Solid-State Crystalline Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing.

While the specific crystal structure of this compound has not been reported, studies on related substituted nitropyridines illustrate the utility of XRD in this chemical class. For example, the structure of [2,2′-disulfanodiylbis(6-metyl-3-nitropyridine)] was determined by XRD, revealing that it crystallizes in the centrosymmetric monoclinic space group P2₁/n. researchgate.net In another study, co-crystals of 2-amino-5-nitropyridine with phenylthioacetic acid and barbituric acid were analyzed. The crystal packing was found to be controlled by various intermolecular hydrogen bonds (N–H···O, O–H···N, and N–H···N), leading to the formation of specific ring motifs. mdpi.com These examples demonstrate how XRD can elucidate the detailed structural features and packing arrangements of nitropyridine derivatives in the solid state.

Table 4: Representative Crystallographic Data for Substituted Nitropyridine Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| [2,2′-disulfanodiylbis(6-metyl-3-nitropyridine)] | Monoclinic | P2₁/n | a = 11.23 Å, b = 5.89 Å, c = 12.11 Å, β = 111.4° | researchgate.net |

| 2-amino-5-nitropyridine:phenylthioacetic acid co-crystal | Monoclinic | P2₁/c | a = 12.02 Å, b = 5.79 Å, c = 20.69 Å, β = 105.9° | mdpi.com |

| 2-amino-5-nitropyridine:barbituric acid co-crystal | Monoclinic | P2₁/c | a = 13.91 Å, b = 6.77 Å, c = 12.33 Å, β = 106.0° | mdpi.com |

Q & A

Q. What are the recommended synthesis routes for 2-ethyl-5-nitropyridine, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves nitration and alkylation of pyridine derivatives. For example, nitration of 2-ethylpyridine under controlled acidic conditions (e.g., HNO₃/H₂SO₄) may yield the nitro-substituted product. Reaction optimization should focus on:

- Temperature : Maintain ≤50°C to avoid side reactions (e.g., over-nitration) .

- Catalysts : Use FeCl₃ or other Lewis acids to enhance regioselectivity at the 5-position .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Table 1 : Comparative Synthesis Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Nitration of 2-ethylpyridine | 65–75 | HNO₃/H₂SO₄, 40°C, 6h | |

| Alkylation of 5-nitropyridine | 55–65 | Ethyl bromide, K₂CO₃, DMF |

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use face shields during scale-up reactions .

- Ventilation : Conduct experiments in fume hoods with ≥6 air changes/hour to minimize inhalation of dust/aerosols .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols .

- Fire Safety : Use CO₂ or dry chemical extinguishers; avoid water jets (risk of spreading nitro-containing residues) .

Q. How should this compound be characterized post-synthesis to confirm structural integrity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Verify ethyl (-CH₂CH₃, δ 1.2–1.4 ppm) and nitro (-NO₂, deshielded pyridine ring protons) groups .

- FT-IR : Confirm nitro stretches (1520–1350 cm⁻¹) and C-N vibrations (1250–1020 cm⁻¹) .

- Chromatography : HPLC (C18 column, methanol/water) assesses purity (>95% ideal for research use) .

Advanced Research Questions

Q. How does the nitro group at the 5-position influence the electronic properties and reactivity of this compound?

- Methodological Answer : The nitro group is a strong electron-withdrawing moiety, polarizing the pyridine ring and enhancing electrophilic substitution at the 3-position. Computational studies (DFT) show:

- Electrostatic Potential Maps : High electron density at the nitro oxygen atoms, directing nucleophilic attacks .

- Reactivity : Facilitates coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids in Pd-catalyzed systems .

Q. What are the thermal stability profiles and decomposition pathways of this compound under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~180°C, releasing NOₓ gases (monitor via FT-IR/MS) .

- Kinetic Studies : Use the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for decomposition .

Table 2 : Thermal Decomposition Products

| Temperature (°C) | Major Products | Hazard Class |

|---|---|---|

| 180–200 | NO, NO₂, CO | Respiratory toxins |

| >200 | HCN, CH₃CH₂ radicals | Highly toxic |

Q. How can computational chemistry methods be applied to predict the reactivity or spectroscopic properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility .

- TD-DFT : Calculate UV-Vis spectra (λmax ~320 nm for nitroaromatics) and compare with experimental data .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) for drug design applications .

Q. What experimental design strategies are effective in resolving contradictions in reported physicochemical data for nitro-substituted pyridines?

- Methodological Answer :

- Cross-Validation : Replicate experiments under standardized conditions (e.g., IUPAC-recommended methods) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., melting points, solubility) and identify outliers via Grubbs’ test .

- Advanced Characterization : Use single-crystal XRD to resolve disputes over molecular geometry .

Q. What are best practices for analyzing and mitigating batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FT-IR/NIR to monitor reaction progress .

- Quality Control (QC) : Establish acceptance criteria for purity (≥98% by HPLC), residual solvents (<0.1% by GC), and heavy metals (<10 ppm) .

- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., stoichiometry, temperature) and reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.